JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide

Descripción general

Descripción

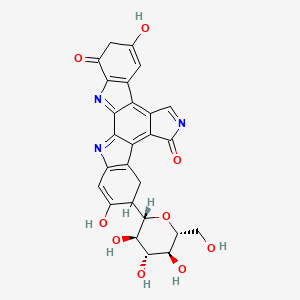

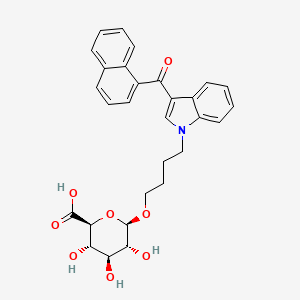

JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide is a major urinary metabolite of JWH 073, a synthetic cannabinoid found in several blends of the herbal mixture Spice or K2 . It is derived from the aminoalkylindole WIN 55,212-2 and is a mildly selective agonist of the central cannabinoid (CB 1) receptor .

Synthesis Analysis

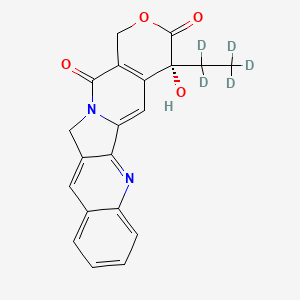

The synthesis of JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide involves the monohydroxylation of the N-alkyl chain. This process is based on the metabolism of the closely related compounds JWH 015 and JWH 018 .Molecular Structure Analysis

The molecular structure of JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide is characterized by the presence of a naphthoyl group, an indolyl group, and a butoxy group attached to a glucopyranosiduronic acid .Chemical Reactions Analysis

The chemical reactions involving JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide are characterized by the monohydroxylation of the N-alkyl chain. In urine samples, this metabolite of JWH 018 is almost completely glucuronidated .Aplicaciones Científicas De Investigación

Forensic Chemistry & Toxicology

JWH 073 N-(4-hydroxybutyl) metabolite is expected to be a major urinary metabolite of JWH 073, characterized by monohydroxylation of the N-alkyl chain . It is used in forensic applications to detect the use of synthetic cannabinoids .

Mass Spectrometry

This compound is used as an analytical reference standard in mass spectrometry . It helps in the identification and quantification of synthetic cannabinoids in various samples .

Cannabinoid Research

JWH 073 is a mildly selective agonist of the central cannabinoid (CB 1) receptor . It is used in cannabinoid research to study the effects of synthetic cannabinoids on the CB 1 receptor .

Drug Abuse Studies

JWH 073 is one of several synthetic cannabinoids which have been included in smoking mixtures . The metabolite JWH 073 N-(4-hydroxybutyl) is used in studies related to drug abuse, particularly in understanding the metabolism of synthetic cannabinoids .

Internal Standard for Quantification

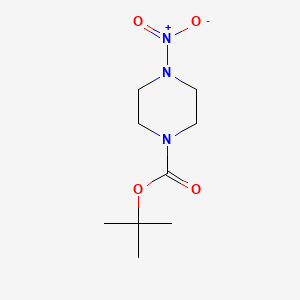

It is intended for use as an internal standard for the quantification of JWH 073 N-(4-hydroxybutyl) metabolite by GC- or LC-MS .

Biochemical Research

The compound is used in biochemical research, particularly in studies related to the bioactivity of synthetic cannabinoids .

Mecanismo De Acción

Target of Action

The primary target of JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide is the central cannabinoid (CB1) receptor . The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.

Mode of Action

JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide acts as a mildly selective agonist of the CB1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the CB1 receptor, mimicking the action of endogenous cannabinoids, leading to a series of changes in the cell.

Biochemical Pathways

The compound is characterized by monohydroxylation of the N-alkyl chain , based on the metabolism of the closely-related compounds JWH 015 and JWH 018 . This process affects various biochemical pathways, leading to downstream effects such as modulation of neurotransmitter release in the brain.

Pharmacokinetics

JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide is expected to be a major urinary metabolite of JWH 073 . In urine samples, this metabolite of JWH 018 is almost completely glucuronidated

Action Environment

The action, efficacy, and stability of JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2~8°C to maintain its stability. Other factors such as pH, presence of other substances, and individual genetic variations can also impact the compound’s action and efficacy.

Safety and Hazards

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO8/c31-23(20-12-7-9-17-8-1-2-10-18(17)20)21-16-30(22-13-4-3-11-19(21)22)14-5-6-15-37-29-26(34)24(32)25(33)27(38-29)28(35)36/h1-4,7-13,16,24-27,29,32-34H,5-6,14-15H2,(H,35,36)/t24-,25-,26+,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGKIHYPMBEHBR-DYXRGMLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCOC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016930 | |

| Record name | 4-[3-(1-naphthalenylcarbonyl)-1H-indol-1-yl]butyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide | |

CAS RN |

1322008-41-2 | |

| Record name | 4-[3-(1-naphthalenylcarbonyl)-1H-indol-1-yl]butyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.